N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
CAS No.: 894550-71-1
VCID: VC7557938
Molecular Formula: C27H24ClN3O4
Molecular Weight: 489.96
* For research use only. Not for human or veterinary use.
![N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide - 894550-71-1](/images/structure/VC7557938.png)
Description |
N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H- dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound belonging to the class of dioxinoquinolines. This compound is characterized by its intricate molecular structure, which includes a chloro-substituted aromatic ring and a quinoline backbone, along with various functional groups such as a chloro group, an acetamide moiety, and a phenylamino group. SynthesisThe synthesis of N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H- dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multi-step synthetic routes. Although specific methods for this exact compound are not detailed, general approaches to synthesizing similar compounds include various chemical reactions such as condensation and cyclization reactions. Synthesis Steps
Potential ApplicationsThis compound is of interest in medicinal chemistry due to its potential biological activities. The presence of multiple functional groups suggests interactions with biological targets, which could be beneficial in drug development. Potential Applications Table
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 894550-71-1 | ||||||
Product Name | N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide | ||||||
Molecular Formula | C27H24ClN3O4 | ||||||
Molecular Weight | 489.96 | ||||||
IUPAC Name | 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chloro-4-methylphenyl)acetamide | ||||||
Standard InChI | InChI=1S/C27H24ClN3O4/c1-17-7-8-22(21(28)11-17)30-26(32)16-31-23-14-25-24(34-9-10-35-25)13-18(23)12-19(27(31)33)15-29-20-5-3-2-4-6-20/h2-8,11-14,29H,9-10,15-16H2,1H3,(H,30,32) | ||||||
Standard InChIKey | VPSKBOMJHODNGR-UHFFFAOYSA-N | ||||||
SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 18591163 | ||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume